molecular formula C9H16ClNO4 B14047530 cis-Piperidine-2,6-dicarboxylic acid dimethly ester-HCl

cis-Piperidine-2,6-dicarboxylic acid dimethly ester-HCl

Cat. No.: B14047530
M. Wt: 237.68 g/mol
InChI Key: BRERJBQQPCKULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE is a chemical compound with the molecular formula C9H16ClNO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE typically involves the esterification of piperidine-2,6-dicarboxylic acid. One common method includes the use of dimethyl sulfate as the esterifying agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dicarboxylic acid: A precursor in the synthesis of the ester derivative.

    Dimethyl piperidine-2,6-dicarboxylate: Another ester derivative with similar properties.

    Piperidine-2,6-dicarboxylic acid diethyl ester: An ester with ethyl groups instead of methyl groups.

Uniqueness

CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of hydrochloride, which enhances its solubility and stability in various solvents. This makes it particularly useful in pharmaceutical applications where solubility and stability are crucial .

Properties

IUPAC Name

dimethyl piperidine-2,6-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRERJBQQPCKULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(N1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.